molecular formula C8H14F3N3O2 B8116794 tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate

tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate

Cat. No.: B8116794
M. Wt: 241.21 g/mol
InChI Key: YFBYNXJGXSBKNW-UHFFFAOYSA-N
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Description

The compound with the identifier “tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate would likely involve large-scale chemical synthesis processes, including the optimization of reaction conditions to maximize yield and purity. These methods may include continuous flow reactors, batch reactors, and other industrial-scale equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate include other chemical entities with comparable structures and properties. Examples of similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Properties

IUPAC Name

tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBYNXJGXSBKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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